![molecular formula C13H13ClN2O3S B2807213 1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-68-6](/img/structure/B2807213.png)
1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also includes a 5-chlorothiophene-2-carbonyl group and an azetidin-3-yl group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The azetidin-2-one ring, which is a part of the azetidin-3-yl group in the compound, has been used as a building block for the synthesis of amino acids, alkaloids, and toxoids .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered pyrrolidine ring, a four-membered azetidin-3-yl ring, and a five-membered 5-chlorothiophene-2-carbonyl group . The inherent rigidity of these rings and the presence of heteroatoms such as nitrogen and sulfur contribute to the structural diversity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group . The pyrrolidine-2,5-dione ring, in particular, has been found to be a versatile scaffold for the synthesis of a variety of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Structure Analysis
- Research has explored the ring-opening reactions of related compounds, highlighting the diverse potential of pyrrolidine derivatives in chemical synthesis (Šafár̆ et al., 2000).
- The synthesis of pyrrolidine-2,4-diones and derivatives has been studied, demonstrating their versatility in chemical reactions (Mulholland et al., 1972).
- Novel pyrrolidine derivatives have been synthesized and analyzed, contributing to the understanding of their structural properties (Lv et al., 2013).
Pharmacological and Biological Applications
- Studies have been conducted on the receptor activity of pyrrolidine derivatives, indicating their potential in pharmacological applications (Obniska et al., 2006).
- The antidepressant and nootropic properties of certain pyrrolidine derivatives have been investigated, suggesting their use in CNS-related therapies (Thomas et al., 2016).
Material Science and Crystallography
- The crystal structure of related pyrrolidine compounds has been determined, aiding in the understanding of their material properties (Mathusalini et al., 2015).
Anticonvulsant Properties
- Research has focused on the anticonvulsant properties of pyrrolidine derivatives, offering insights into their potential therapeutic uses (Obniska et al., 2005).
Computational Studies
- Computational studies have been conducted to understand the equilibrium geometry and electronic structure of certain pyrrolidine derivatives, contributing to the knowledge of their chemical behavior (Boobalan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The compound “1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” could be further explored for its potential applications in medicinal chemistry. The versatility of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group could be leveraged to design new compounds with different biological profiles .
properties
IUPAC Name |
1-[[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-2-1-9(20-10)13(19)15-5-8(6-15)7-16-11(17)3-4-12(16)18/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKEDQWTQQZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


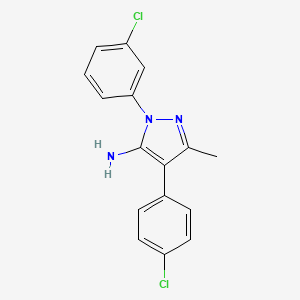
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)
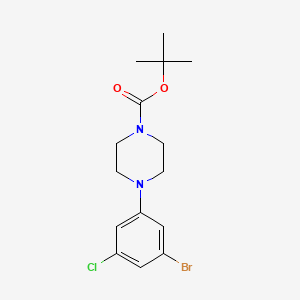
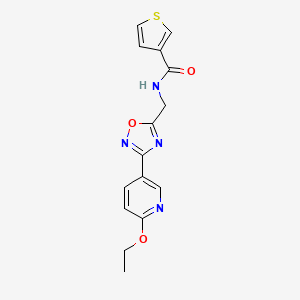
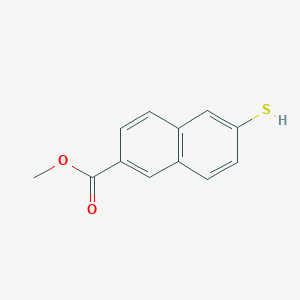
![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)
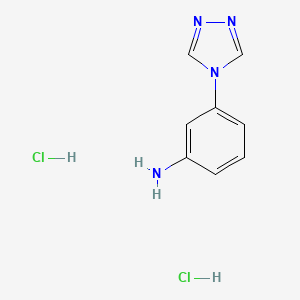
![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)